molecular formula C14H19N3OS2 B2809780 1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-ylmethyl)urea CAS No. 1172565-45-5

1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-ylmethyl)urea

Cat. No. B2809780
CAS RN: 1172565-45-5
M. Wt: 309.45
InChI Key: IAKXQSXIROMSCB-UHFFFAOYSA-N
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Description

1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-ylmethyl)urea, also known as DTA-1, is a small molecule drug that has been shown to have significant potential in scientific research. DTA-1 is a selective agonist of the glucocorticoid-induced TNFR-related protein (GITR), which is a member of the tumor necrosis factor receptor (TNFR) superfamily.

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis and Reactions

    Compounds structurally related to the target molecule have been synthesized through reactions involving thiophene derivatives, demonstrating the chemical versatility and potential for creating structurally diverse libraries. These synthetic routes could be applied in materials science and chemical synthesis research for developing new compounds with tailored properties (Gol'dfarb & Kalik, 1973).

  • Ring Closure Reactions and Diverse Libraries

    Using key thiophene-containing intermediates, researchers have been able to generate a wide range of structurally diverse compounds through alkylation and ring closure reactions. This highlights the compound's utility in medicinal chemistry and drug design for synthesizing new chemical entities with potential biological activities (Roman, 2013).

Biological Applications

  • Biological Activities

    Derivatives of thiophene, similar to the target molecule, have been explored for their biological activities, including anti-diabetic, anti-inflammatory, and acetylcholinesterase inhibitory effects. These findings suggest potential applications in the development of therapeutic agents for treating various diseases (Gopi & Dhanaraju, 2018).

  • Antiproliferative Activity

    Novel thiophene and thienopyrimidine derivatives have been tested for their antiproliferative activity against different cancer cell lines. This research underscores the potential application of structurally related compounds in oncology, aiming to discover new anticancer drugs (Ghorab et al., 2013).

properties

IUPAC Name

1-[2-(dimethylamino)-2-thiophen-3-ylethyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3OS2/c1-17(2)13(11-5-7-19-10-11)9-16-14(18)15-8-12-4-3-6-20-12/h3-7,10,13H,8-9H2,1-2H3,(H2,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAKXQSXIROMSCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)NCC1=CC=CS1)C2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-ylmethyl)urea

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